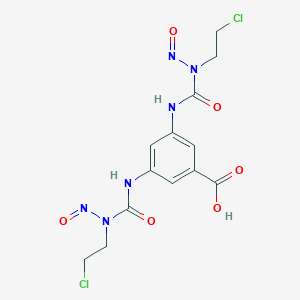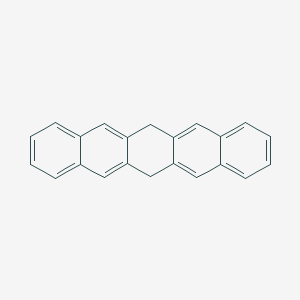
6,13-Dihydropentacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6,13-Dihydropentacene is a chemical compound with the molecular formula C22H16 . It is a derivative of pentacene, an organic semiconductor used in a variety of thin-film organic electronic devices .
Synthesis Analysis
6,13-Dihydropentacene can be synthesized from readily available 6,13-dihydro-6,13-dihydroxypentacene. This synthesis is fast, simple, high-yielding (≥90%), and can be performed at low temperatures . The use of HCl and the choice of solvent are both key to the success of the reaction .Molecular Structure Analysis
The molecular structure of 6,13-Dihydropentacene consists of a series of fused aromatic rings. The molecular formula is C22H16, with an average mass of 280.362 Da and a monoisotopic mass of 280.125214 Da .Chemical Reactions Analysis
The thermally and photolytically induced disproportionation of 6,13-dihydropentacene derivatives into tetrahydropentacenes and pentacenes results in unique solid-state fluorescence .Physical And Chemical Properties Analysis
6,13-Dihydropentacene is a deep blue, crystalline material of high reactivity that shows only sparing solubility in organic solvents .Zukünftige Richtungen
Pentacene, from which 6,13-Dihydropentacene is derived, is a benchmark organic semiconductor in thin-film organic electronic devices due to its π-conjugated electronic structure, its relatively low HOMO-LUMO gap, and the relatively high charge carrier mobility of its solid-state films . It is the most common p-type organic semiconductor in OFET devices . Extensive efforts have also been carried out to integrate pentacene into OLED and photovoltaic devices. Therefore, the study and application of 6,13-Dihydropentacene and its derivatives could be a promising direction for future research in the field of organic semiconductors.
Eigenschaften
IUPAC Name |
6,13-dihydropentacene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIMMWYSCVVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,13-Dihydropentacene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

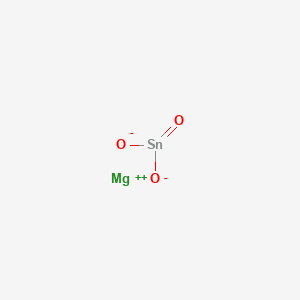
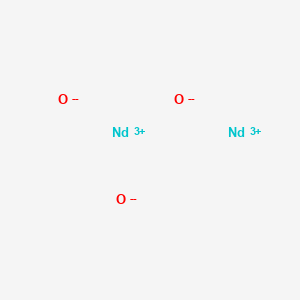


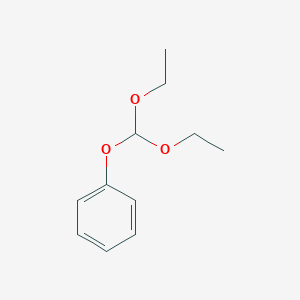
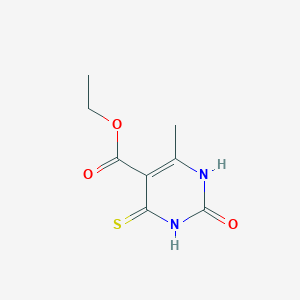

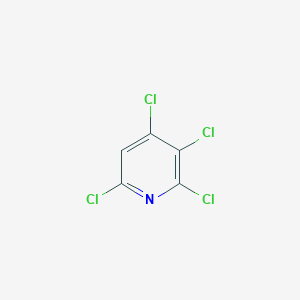
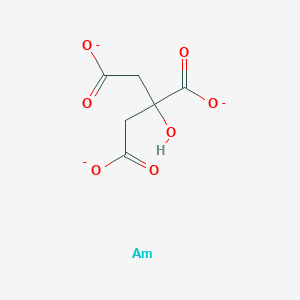
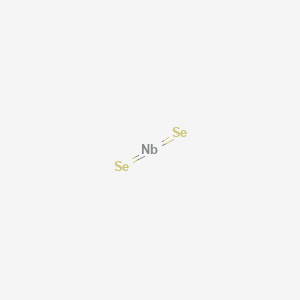
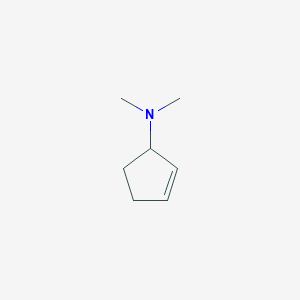
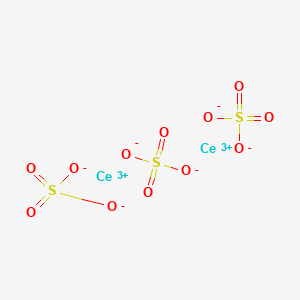
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
